![molecular formula C22H21N5O4S B2390652 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 852437-52-6](/img/structure/B2390652.png)
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide represents a novel class of organic compounds with potential therapeutic applications. This article synthesizes current research findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a triazolo[4,3-b]pyridazine core and various aromatic substituents. The synthesis typically involves multiple steps, including:
- Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with nitriles.
- Introduction of Dimethoxyphenyl Group : Electrophilic aromatic substitution using dimethoxybenzene.
- Attachment of the Sulfanyl Group : Nucleophilic substitution with thiol derivatives.
The reaction conditions often involve reflux or microwave-assisted methods to enhance yield and purity .
Antimicrobial Activity
Recent studies have indicated the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting effective antimicrobial properties .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro assays revealed that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15.2 | Apoptosis induction |
MCF-7 | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory activity. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. In particular, one study noted an IC50 value of 0.011 µM against COX-2, indicating high potency compared to standard anti-inflammatory drugs .
The precise mechanism through which this compound exerts its biological effects remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in signaling pathways related to inflammation and cancer progression .
Case Studies
A recent study explored the efficacy of this compound as a part of a combinatorial therapy for tuberculosis alongside traditional agents like Pyrazinamide. The results indicated enhanced efficacy with lower toxicity profiles when used in combination therapies .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reagent systems for synthesizing this compound?
The synthesis typically involves multi-step reactions starting from substituted pyridazine precursors. Key steps include:
- Thioether formation : Reaction of a 6-mercapto-triazolo-pyridazine intermediate with a halogenated acetamide derivative (e.g., 2-chloro-N-(2-methoxyphenyl)acetamide) using sodium hydride as a base in DMF .
- Triazole ring construction : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions .
- Protection/deprotection : Methoxy groups may require temporary protection (e.g., benzyl ethers) to prevent undesired side reactions . Reagent systems often include DMF for solubility, Pd catalysts for cross-coupling (if applicable), and TFA for deprotection.
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions (e.g., methoxy groups at 3,4-dimethoxyphenyl) and thioether linkage .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C24H23N5O4S) .
- HPLC-PDA : Purity >95% is typically required for biological testing; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What preliminary biological assays should be prioritized to evaluate therapeutic potential?
- Enzyme inhibition assays : Screen against kinases (e.g., p38 MAPK) or receptors using fluorescence-based kits. IC50 values <1 µM suggest strong activity .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity .
- Solubility/logP : Determine via shake-flask method to guide formulation strategies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Solvent selection : Replace DMF with DMA or NMP for better thermal stability during prolonged reactions .
- Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thioacetamide intermediates . Yield improvements from 45% to 70% have been reported by optimizing stoichiometry (1.2 eq. of mercapto intermediate) .
Q. How to address contradictory bioactivity data between this compound and its 4-fluorophenyl analog?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects:
Substituent | Target A (IC50) | Target B (IC50) |
---|---|---|
3,4-diOMe | 0.8 µM | 12 µM |
4-F | 3.2 µM | 5 µM |
The 3,4-diOMe group may enhance hydrophobic interactions with Target A but sterically hinder Target B . |
- Molecular dynamics simulations : Use Schrödinger Suite to model binding pocket flexibility and substituent clashes .
Q. What computational strategies predict binding modes with high accuracy?
- Molecular docking : AutoDock Vina or Glide for preliminary poses, focusing on the triazolo-pyridazine core’s interaction with catalytic lysine residues .
- MD simulations (GROMACS) : 100-ns trajectories to assess stability of hydrogen bonds between methoxy groups and Asp89 in p38 MAPK .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., OMe vs. Cl) .
Q. How to resolve stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent thioether oxidation .
- Stability-indicating HPLC : Monitor degradation products (e.g., sulfoxide formation) at 0, 3, and 6 months .
- Excipient screening : Add 1% trehalose to aqueous formulations to inhibit aggregation .
Q. What strategies enhance regioselectivity during late-stage functionalization?
- Directed C-H activation : Use Pd/norbornene catalysis to selectively modify the 3,4-dimethoxyphenyl ring .
- Protecting group strategy : Temporarily convert methoxy to TMS ethers to direct lithiation to the pyridazine ring .
- Electrophilic aromatic substitution : Nitration at the para position of the 2-methoxyphenyl group using HNO3/H2SO4 at 0°C .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-29-16-7-5-4-6-15(16)23-20(28)13-32-21-11-10-19-24-25-22(27(19)26-21)14-8-9-17(30-2)18(12-14)31-3/h4-12H,13H2,1-3H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASGCVZREYHGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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